24-Ethylcholesterol

Beschreibung

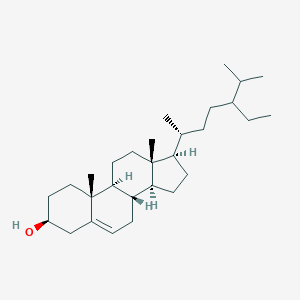

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-OAIXMFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044197 | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19044-06-5 | |

| Record name | 24-Ethylcholest-5-en-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,24xi)-Stigmast-5-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,24ξ)-stigmast-5-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 24-Ethylcholesterol Biosynthesis in Marine Algae

Executive Summary

24-Ethylcholesterol (commonly known as

This distinction is not merely academic; it dictates bioactivity profiles and suitability as precursors for steroid pharmaceutical synthesis. This guide provides a mechanistic deep-dive into the biosynthetic pathways governing C-24 alkylation in marine algae, detailing the enzymatic machinery and providing a self-validating protocol for extraction and quantification.

Biosynthetic Mechanics: The Cycloartenol Pathway[1]

While fungi and animals utilize the lanosterol pathway, marine algae—evolutionarily bridging the gap between protists and plants—predominantly utilize the Cycloartenol Pathway for sterol synthesis. The biosynthesis of 24-ethylcholesterol is defined by the progressive alkylation of the sterol side chain.

Core Backbone Synthesis

The pathway initiates with the condensation of Acetyl-CoA via the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) pathways to form Isopentenyl Pyrophosphate (IPP).

-

Condensation: IPP

Farnesyl Pyrophosphate (FPP) -

Epoxidation: Squalene is oxygenated by Squalene Epoxidase (SQE) to form 2,3-Oxidosqualene.

-

Cyclization: Unlike animals (which form Lanosterol), algal Cycloartenol Synthase (CAS) cyclizes 2,3-oxidosqualene into Cycloartenol .[1] This 9

,19-cyclopropyl ring is a hallmark of algal/plant sterols.

The C-24 Alkylation Engine (The SMT Complex)

The defining feature of 24-ethylcholesterol is the ethyl group at carbon 24. This is achieved through two distinct methylation events catalyzed by Sterol Methyltransferases (SMTs) using S-adenosyl-L-methionine (SAM) as the methyl donor.

-

First Methylation (SMT1): Converts the side chain to a 24-methylene intermediate (e.g., 24-methylene-cycloartanol).[2]

-

Second Methylation (SMT2): A critical branch point. SMT2 acts on 24-methylenelophenol to form 24-ethylidenelophenol.

-

Reduction: The

double bond is reduced by a specific reductase (e.g., DWF1 homolog) to yield the saturated 24-ethyl group.

Stereochemical Divergence:

-

Higher Plants: Reduction typically yields the 24

-ethyl configuration ( -

Green Algae: Reduction often yields the 24

-ethyl configuration (Clionasterol).

Pathway Visualization

Figure 1: The Algal Cycloartenol pathway highlighting the dual methylation steps required for 24-ethylcholesterol synthesis.

Enzymology & Regulation: The SMT Control Point

The Sterol Methyltransferase (SMT) enzymes are the primary regulators of phytosterol diversity.[3] In drug development, SMTs are high-value targets because they are absent in mammals (who uptake cholesterol from diet or synthesize it without C-24 alkylation).

SMT1 vs. SMT2 Specificity

-

SMT1 (C-24 Methylation): Highly conserved.[2] It methylates Cycloartenol.[2] Inhibition of SMT1 leads to the accumulation of cycloartenol and cholesterol, often deleterious to algal growth.

-

SMT2 (C-28 Methylation): This enzyme converts the C-24 methylene group into a C-24 ethylidene group.

-

Causality: The ratio of SMT2 activity to downstream reductase activity determines the final yield of 24-ethylcholesterol versus its unsaturated precursor, Fucosterol (common in Brown Algae).

-

Regulation: In Chlamydomonas (Green Algae), SMT expression is upregulated under stress, altering membrane fluidity by increasing the ratio of bulky 24-ethyl sterols.

-

Technical Protocol: Extraction & Quantification

This protocol is designed as a self-validating system . It includes an internal standard checkpoint to calculate recovery efficiency, ensuring data integrity for regulatory filing or publication.

Reagents & Equipment

-

Biomass: Lyophilized marine algae (e.g., Chlorella, Nannochloropsis).

-

Internal Standard (IS): 5

-Cholestane (1 mg/mL in hexane). Crucial: This sterol does not occur naturally in algae. -

Saponification Mix: 2M KOH in 95% Ethanol.

-

Extraction Solvent: n-Hexane (HPLC Grade).

-

Derivatization: BSTFA + 1% TMCS (Silylation agent).

Step-by-Step Workflow

Step 1: Lysis & Saponification (The Release)

-

Weigh 100 mg of lyophilized algal powder into a glass vial.

-

Validation Point: Add 50

L of Internal Standard (IS) . -

Add 3 mL of Saponification Mix. Vortex for 30s.

-

Incubate at 80°C for 60 minutes. Reasoning: Breaks ester bonds (steryl esters) and disrupts cell walls, releasing free sterols.

Step 2: Liquid-Liquid Extraction (The Isolation)

-

Cool to room temperature. Add 1 mL dH

O and 2 mL n-Hexane. -

Vortex vigorously for 2 mins; Centrifuge at 3000 x g for 5 mins.

-

Transfer the upper organic layer (Hexane) to a fresh vial.

-

Repeat hexane extraction 2x. Combine organic phases.

-

Evaporate hexane under Nitrogen stream to dryness.

Step 3: Derivatization (The Stabilization)

-

Resuspend residue in 100

L Pyridine + 100 -

Incubate at 60°C for 30 mins. Reasoning: Converts hydroxyl groups to TMS-ethers, improving volatility and peak shape for GC-MS.

Step 4: GC-MS Analysis (The Identification)

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier: Helium @ 1 mL/min.

-

Temp Program: 150°C (1 min)

20°C/min to 280°C -

Target Ions:

-

24-Ethylcholesterol-TMS: m/z 486 (M+), 396 (M-90), 357.

-

5

-Cholestane (IS): m/z 372 (M+), 217.

-

Data Processing & Visualization

Quantification Formula:

Experimental Workflow Diagram:

Figure 2: Self-validating extraction workflow ensuring accurate quantification via internal standardization.

Pharmaceutical Applications

1. Precursor for Steroid Synthesis: 24-Ethylcholesterol serves as a renewable starting material for the semi-synthesis of corticosteroid drugs (e.g., hydrocortisone, progesterone) via microbial degradation of the side chain.

2. Lipid Nanoparticle (LNP) Stabilization: In mRNA vaccine delivery, sterols are structural lipids. While cholesterol is standard, 24-ethylcholesterol (Sitosterol) has shown potential to alter LNP rigidity, potentially modulating cellular uptake kinetics and endosomal escape.

3. Anti-Inflammatory Therapeutics:

Marine-derived 24-ethylcholesterol exhibits potent anti-inflammatory activity by inhibiting the NF-

References

-

BenchChem. (2025).[4] The Pivotal Role of 24-Methylcholesterol in Marine Algae: A Technical Guide. Retrieved from

-

Lu, Y., et al. (2014). Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase. National Institutes of Health. Retrieved from

-

Luo, X., et al. (2015). Advances in Microalgae-Derived Phytosterols for Functional Food and Pharmaceutical Applications. Marine Drugs. Retrieved from

-

Fabris, M., et al. (2014). Sterol Biosynthesis in Four Green Algae: A Bioinformatic Analysis. The Plant Journal. Retrieved from

-

National Renewable Energy Laboratory. (2018). Determination of Total Sterols in Microalgae by Acid Hydrolysis and Extraction. Retrieved from

Sources

- 1. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. Characterization, mutagenesis and mechanistic analysis of an ancient algal sterol C24-methyltransferase: Implications for understanding sterol evolution in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

24-Ethylcholesterol (β-Sitosterol) and the Modulation of Membrane Fluidity: A Technical Guide for Drug Development

Executive Summary

This technical guide analyzes the biophysical and functional distinctions between Cholesterol and its phytosterol analog, 24-Ethylcholesterol (commonly known as

For drug development professionals, understanding these nuances is critical for:

-

Liposomal Formulation: Designing carriers with tunable release profiles.

-

LNP Engineering: Optimizing mRNA delivery vectors where endosomal escape is fluidity-dependent.

-

Therapeutic Mechanism: Exploiting phytosterols for lipid raft modulation in neurodegenerative and metabolic disease models.

Part 1: Molecular Architecture & Biophysics

The "Ethyl Group" Steric Clash

The central dogma of sterol-regulated fluidity lies in the condensing effect . Sterols intercalate between phospholipid acyl chains, restricting their motion (increasing order) while preventing the formation of a solid gel phase (preventing crystallization).[1]

-

Cholesterol: Possesses a smooth, planar fused-ring structure and an iso-octyl side chain. It aligns perfectly with saturated acyl chains (e.g., DPPC), maximizing van der Waals forces and creating a tightly packed Liquid Ordered (

) phase. -

24-Ethylcholesterol (

-Sitosterol): Identical steroid nucleus but features an ethyl group at C24 of the side chain.

Biophysical Consequence: The bulky ethyl group acts as a "spacer." It prevents the sterol from packing as tightly against the phospholipid tails as cholesterol does.[1][2] Consequently,

Visualization: Steric Hindrance Mechanism

The following diagram illustrates the comparative molecular interaction and its impact on membrane phase behavior.

Figure 1: Comparative mechanism of membrane ordering. The C24 ethyl group in

Part 2: Comparative Thermodynamics

The following data summarizes the impact of substituting Cholesterol with

| Parameter | DPPC + Cholesterol (30 mol%) | DPPC + | Implication for Formulation |

| Phase State | Highly Ordered ( | Ordered ( | Sito-liposomes are more flexible. |

| Membrane Thickness | Significant Increase | Moderate Increase | Affects protein insertion/folding. |

| Water Permeability | Very Low | Low to Moderate | Sito-liposomes may release hydrophilic drugs faster. |

| Lateral Diffusion | Fast ( | Slightly Slower | Slower diffusion aids stability. |

| Enthalpy of Transition ( | Abolished (Phase blur) | Greatly Reduced (Broad transition) | Both eliminate the sharp gel-to-fluid transition. |

Part 3: Experimental Protocol (Self-Validating)

Fluorescence Anisotropy with DPH

To quantify membrane fluidity, we utilize 1,6-diphenyl-1,3,5-hexatriene (DPH) .[3][4] DPH is a hydrophobic probe that partitions into the acyl chain region. Its rotational diffusion is constrained by the packing of the lipids.

-

High Anisotropy (

) = Restricted rotation = High Membrane Order (Rigid). -

Low Anisotropy (

) = Free rotation = Low Membrane Order (Fluid).

Workflow Logic

This protocol is designed for a BMG LABTECH or similar fluorescence polarization plate reader.

Figure 2: Step-by-step workflow for determining membrane fluidity via DPH fluorescence anisotropy.

Detailed Methodology

-

Vesicle Preparation (LUVs):

-

Dissolve DPPC and Sterol (Cholesterol or

-Sitosterol) in Chloroform/Methanol (2:1 v/v). -

Evaporate solvent to form a thin film. Hydrate with PBS (pH 7.4) to a final lipid concentration of 1 mM.

-

Critical Step: Extrude 11 times through a 100 nm polycarbonate filter at 50°C (above DPPC

of 41°C) to ensure unilamellar vesicles.

-

-

Probe Labeling:

-

Prepare a 2 mM stock of DPH in Tetrahydrofuran (THF).

-

Add DPH to the liposome suspension at a molar ratio of 1:500 (Probe:Lipid) .

-

Self-Validation Check: Do not exceed 1% v/v organic solvent in the final buffer to prevent membrane lysis.

-

-

Incubation:

-

Incubate for 45 minutes at 50°C in the dark to allow DPH to intercalate into the hydrophobic core.

-

-

Measurement:

-

Calculation:

-

Calculate Anisotropy (

): -

G-factor: Instrumental correction factor (usually ~1.0 for modern plate readers).

-

Part 4: Biological Implications & Therapeutic Utility

Lipid Raft Modulation & Signaling

In mammalian cells, 24-ethylcholesterol can displace cholesterol from lipid rafts (detergent-resistant membranes). Because it packs less tightly, it can "disassemble" or alter the size of these signaling platforms.

Case Study: Amyloid Precursor Protein (APP) Processing

Research indicates that substituting membrane cholesterol with

Figure 3: Mechanism of APP processing modulation via sterol substitution.

Drug Delivery Applications[8][9][10][11]

-

Topical Formulations:

-Sitosterol liposomes are often used in dermatology. The lower rigidity compared to cholesterol allows for better fusion with the stratum corneum lipids, enhancing dermal penetration. -

mRNA-LNP Optimization: In Lipid Nanoparticles (LNPs), the "helper lipid" role is often filled by cholesterol. Substituting with

-sitosterol can alter the

References

-

Beck, J. G., et al. (2007). Influence of sterols on the organization of the liquid-ordered phase of lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Shi, C., et al. (2013). Substitution of membrane cholesterol with β-sitosterol promotes nonamyloidogenic cleavage of endogenous amyloid precursor protein. Neuroscience.

-

Tai, K., et al. (2019). Effect of β-sitosterol on the curcumin-loaded liposomes: Vesicle characteristics, physicochemical stability, in vitro release and bioavailability.[8] Food Chemistry.[8]

-

Patel, H., et al. (2020). In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA.[9] Pharmaceutics.

-

BMG LABTECH. Membrane fluidity measurement using UV fluorescence polarization (Application Note).

Sources

- 1. LabXchange [labxchange.org]

- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Substitution of membrane cholesterol with β-sitosterol promotes nonamyloidogenic cleavage of endogenous amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of β-sitosterol on the curcumin-loaded liposomes: Vesicle characteristics, physicochemical stability, in vitro release and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Diverse Biological Activities of 24-Ethylcholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 24-Ethylcholesterol

24-Ethylcholesterol, a prominent phytosterol found in various plant species, has garnered significant attention within the scientific community for its multifaceted biological activities.[1][2] As a structural analog of cholesterol, it plays a crucial role in plant cell membranes, influencing their fluidity and permeability.[3][4] Its presence is not limited to the plant kingdom; it is also found in marine invertebrates and can be used as a biomarker for agricultural fecal matter.[5] This guide provides a comprehensive overview of the diverse biological functions of 24-ethylcholesterol, delving into its anticancer, metabolic, anti-inflammatory, and neuroprotective properties, supported by mechanistic insights and established experimental protocols.

Chemical Structure and Properties

24-Ethylcholesterol, with the chemical formula C29H50O, is a 29-carbon sterol.[6] Its structure is characterized by a tetracyclic steroid nucleus and a side chain at C-17 with an ethyl group at the C-24 position. This seemingly minor structural difference from cholesterol, the primary sterol in animals, underpins its distinct biological effects.

Natural Sources and Bioavailability

This phytosterol is abundant in various plant-based foods, including vegetable oils, nuts, seeds, and grains. It is a major component of sitosterol, a mixture of plant sterols.[7][8][9] The bioavailability of 24-ethylcholesterol from dietary sources is relatively low, as it is less efficiently absorbed by the intestine compared to cholesterol.

Overview of Biological Significance

The biological activities of 24-ethylcholesterol are extensive and varied. It has demonstrated cytotoxic effects against cancer cells, the ability to modulate metabolic processes such as adipogenesis and glucose uptake, potent anti-inflammatory properties, and cholesterol-lowering capabilities.[1][2] Furthermore, it is being explored for its neuroprotective potential and its application in advanced drug delivery systems, such as lipid nanoparticles for mRNA delivery.[1][10]

Anticancer Activities of 24-Ethylcholesterol

A growing body of evidence highlights the potential of 24-ethylcholesterol as an anticancer agent. Its cytotoxic effects have been observed in various cancer cell lines, with a notable impact on breast cancer cells.[1][11]

Cytotoxicity against Various Cancer Cell Lines

Research has shown that 24-ethylcholesterol exhibits cytotoxic activity against MCF-7 breast cancer cells, with a reported IC50 value of 264.83 µM.[1][11] This indicates its potential to inhibit the proliferation of these cancer cells. The anticancer activity of related phytosterols has also been reported against lung cancer cells.[11]

Mechanistic Insights: Induction of Apoptosis

The primary mechanism underlying the anticancer effects of many natural compounds, including 24-ethylcholesterol, is the induction of apoptosis, or programmed cell death.[12] This process is crucial for eliminating damaged or cancerous cells and is often dysregulated in cancer.[12]

While the precise apoptotic pathways triggered by 24-ethylcholesterol are still under investigation, many phytosterols induce apoptosis through the mitochondrial-mediated (intrinsic) pathway. This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of 24-ethylcholesterol (e.g., 0, 50, 100, 200, 300 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with 24-ethylcholesterol at the determined IC50 concentration for a specific time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Role in Modulating Cancer Stem-like Cells via the Hedgehog Pathway

Recent research suggests that the cholesterol biosynthesis pathway may play a role in promoting cancer stem-like cells through the Hedgehog signaling pathway.[15] While this study focused on 24-dehydrocholesterol reductase (DHCR24), an enzyme in the cholesterol synthesis pathway, it highlights a potential mechanism by which phytosterols like 24-ethylcholesterol could influence cancer progression by modulating this pathway.[15][16]

Caption: Hypothetical modulation of the Hedgehog signaling pathway by 24-Ethylcholesterol.

This assay is used to enrich and quantify cancer stem-like cells, which have the ability to form spherical colonies in non-adherent culture conditions.

Step-by-Step Methodology:

-

Cell Preparation: Prepare a single-cell suspension of cancer cells.

-

Plating: Plate the cells at a low density (e.g., 1,000 to 5,000 cells/well) in ultra-low attachment plates.

-

Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Add 24-ethylcholesterol at various concentrations to the culture medium.

-

Incubation: Incubate the plates for 7-14 days to allow for mammosphere formation.

-

Quantification: Count the number and measure the size of the mammospheres formed in each well using a microscope. A decrease in mammosphere formation suggests an inhibitory effect on cancer stem-like cells.

Metabolic Effects of 24-Ethylcholesterol

24-Ethylcholesterol has been shown to exert significant effects on various metabolic processes, including adipocyte differentiation, glucose uptake, and lipid metabolism.[1][2]

Regulation of Adipogenesis, Glucose Uptake, and Lipolysis

In primary rat adipocytes, 24-ethylcholesterol at a concentration of 100 µM has been found to induce adipogenesis (the formation of fat cells), glucose uptake, and lipolysis (the breakdown of fats).[1][2]

Principle: Preadipocytes can be differentiated into mature adipocytes in vitro, which is characterized by the accumulation of lipid droplets that can be visualized by Oil Red O staining.

Step-by-Step Methodology:

-

Cell Culture: Culture preadipocytes (e.g., 3T3-L1 cells) to confluence.

-

Differentiation Induction: Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of 24-ethylcholesterol.

-

Maturation: After 2-3 days, replace the induction medium with a maturation medium (containing insulin) and continue the culture for several more days, replenishing the medium every 2-3 days.

-

Oil Red O Staining: After 8-10 days, fix the cells with formalin and stain with Oil Red O solution to visualize the lipid droplets.

-

Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at 510 nm to quantify the extent of adipogenesis.

Principle: This assay measures the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), by cells.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Differentiate preadipocytes into mature adipocytes as described above.

-

Serum Starvation: Serum-starve the mature adipocytes for a few hours.

-

Treatment: Treat the cells with 24-ethylcholesterol and/or insulin (as a positive control) in a glucose-free buffer.

-

Glucose Uptake: Add 2-NBDG to the cells and incubate for a short period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.

Cholesterol-Lowering Properties

Dietary administration of 24-ethylcholesterol has been shown to reduce cholesterol-induced increases in liver weight and hepatic cholesterol levels in rabbits.[1]

Phytosterols, including 24-ethylcholesterol, are structurally similar to cholesterol and can compete with it for absorption in the intestine. They displace cholesterol from micelles, leading to reduced cholesterol absorption and increased fecal excretion.

Step-by-Step Methodology:

-

Animal Model: Use male New Zealand white rabbits.

-

Dietary Groups: Divide the rabbits into several groups: a control group on a standard diet, a high-cholesterol diet group, and a high-cholesterol diet group supplemented with 24-ethylcholesterol (e.g., 0.5% of the diet).

-

Treatment Period: Maintain the diets for a specified period (e.g., 8-12 weeks).

-

Sample Collection: Collect blood samples periodically to measure serum lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides). At the end of the study, euthanize the animals and collect liver tissue.

-

Analysis: Analyze the liver for weight and cholesterol content. Histological analysis of the liver can also be performed to assess lipid accumulation.

Anti-inflammatory and Immunomodulatory Roles

24-Ethylcholesterol exhibits potent anti-inflammatory properties, particularly in the context of airway inflammation.

Targeting the Glucocorticoid Receptor in Airway Inflammation

It has been demonstrated that 24-ethylcholesterol can increase the protein levels of the glucocorticoid receptor in human bronchial smooth muscle cells.[1] This suggests a mechanism by which it can enhance the anti-inflammatory effects of endogenous or exogenous glucocorticoids.

Caption: Upregulation of the Glucocorticoid Receptor by 24-Ethylcholesterol.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture human bronchial smooth muscle cells and treat them with 24-ethylcholesterol.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the glucocorticoid receptor. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

Prevention of Pulmonary Fibrosis in an Asthma Model

In a mouse model of allergic asthma, 24-ethylcholesterol has been shown to prevent pulmonary fibrosis.[1]

Step-by-Step Methodology:

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.

-

Challenge: Challenge the sensitized mice by intranasal or aerosol administration of OVA.

-

Treatment: Administer 24-ethylcholesterol to a group of mice before and/or during the challenge phase.

-

Assessment of Airway Inflammation: Measure airway hyperresponsiveness, collect bronchoalveolar lavage (BAL) fluid to count inflammatory cells, and measure cytokine levels in the BAL fluid or lung homogenates.

-

Histological Analysis: Perform histological staining (e.g., Masson's trichrome) on lung tissue sections to assess collagen deposition and pulmonary fibrosis.

Neuroprotective Potential of 24-Ethylcholesterol and Related Phytosterols

Phytosterols, including 24-ethylcholesterol, have shown promise in protecting against neurodegenerative processes.

Alleviation of Cognitive Deficits

Studies have indicated that phytosterol esters can alleviate cognitive deficits induced by a high-cholesterol diet in aged rats.[10] This neuroprotective effect is associated with a reduction in neuroinflammation.[10]

Modulation of Neuronal Signaling

The mechanisms of neuroprotection are likely multifactorial and may involve the modulation of various neuronal signaling pathways, including those related to inflammation and apoptosis.[17][18] Phytosterols may also influence membrane fluidity, which can impact the function of membrane-bound receptors and enzymes.[3][4][19][20]

Experimental Approaches to Studying Neuroprotection

-

In Vitro Models: Use of neuronal cell lines (e.g., SH-SY5Y) or primary neurons exposed to neurotoxic insults (e.g., amyloid-beta, oxidative stress) to assess the protective effects of 24-ethylcholesterol.

-

In Vivo Models: Utilization of animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) or cognitive impairment to evaluate the therapeutic potential of 24-ethylcholesterol.

-

Behavioral Tests: Employing behavioral tests such as the Morris water maze or object recognition test to assess cognitive function in animal models.[17]

24-Ethylcholesterol as a Biomarker

Beyond its therapeutic potential, 24-ethylcholesterol and its metabolites can serve as valuable biomarkers.

Biomarker for Agricultural Fecal Matter

24-Ethyl coprostanol, a metabolite of 24-ethylcholesterol formed in the gut of herbivores, is used as a specific biomarker for tracing fecal contamination from agricultural sources in the environment.[5]

Potential as a Biomarker in Neurodegenerative Diseases

Alterations in the levels of cholesterol and its metabolites, such as 24S-hydroxycholesterol, in the cerebrospinal fluid and plasma have been associated with neurodegenerative diseases like Alzheimer's disease.[21][22][23] While not directly 24-ethylcholesterol, this highlights the potential of sterol profiling in disease diagnosis and monitoring.

Applications in Drug Delivery

The lipophilic nature of 24-ethylcholesterol makes it a suitable component for lipid-based drug delivery systems.

Use in Lipid Nanoparticles (LNPs) for mRNA Delivery

24-Ethylcholesterol has been successfully incorporated into lipid nanoparticles (LNPs) for the delivery of mRNA both in vitro and in vivo.[1] LNPs are a leading technology for the delivery of nucleic acid-based therapeutics, and the inclusion of phytosterols can influence their stability, transfection efficiency, and biodistribution.

Analytical Methodologies

Accurate quantification of 24-ethylcholesterol in various matrices is crucial for research and clinical applications.

Techniques for Quantification of 24-Ethylcholesterol in Biological Samples

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the analysis of sterols. It typically involves derivatization of the sterol to increase its volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique that offers high sensitivity and specificity and can often be performed without derivatization.

-

High-Performance Liquid Chromatography (HPLC): Can be used for the separation and quantification of sterols, often coupled with UV or evaporative light scattering detection.

Conclusion and Future Perspectives

24-Ethylcholesterol is a phytosterol with a remarkable range of biological activities, from anticancer and metabolic effects to anti-inflammatory and neuroprotective properties. Its diverse mechanisms of action, including the modulation of key signaling pathways and its role in membrane function, make it a compelling molecule for further investigation in the fields of nutrition, pharmacology, and drug development. Future research should focus on elucidating the precise molecular targets of 24-ethylcholesterol, optimizing its bioavailability, and exploring its full therapeutic potential in various disease models. Its application in innovative drug delivery systems also warrants further exploration.

References

-

Cutignano, A., et al. (2022). Anticancer activity of 24-methylene cholesterol against breast and lung cancer. ResearchGate. Retrieved from [Link]

- Nabavi, S. F., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Pharmaceutical Biology, 50(9), 1138-1144.

- Pike, L. J. (2009). The challenge of lipid rafts. The Journal of Lipid Research, 50(Supplement), S323-S328.

- Hassan, M., et al. (2017). sIL-24 peptide, a human interleukin-24 isoform, induces mitochondrial-mediated apoptosis in human cancer cells. Cancer Chemotherapy and Pharmacology, 79(6), 1137-1147.

- Paul, S. M., et al. (2012). 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival. Progress in Lipid Research, 51(4), 342-353.

- Li, J., et al. (2020). 24-Dehydrocholesterol reductase promotes the growth of breast cancer stem-like cells through the Hedgehog pathway. Cancer Science, 111(10), 3634-3646.

- Jo, A., et al. (2023). 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells. International Journal of Molecular Sciences, 24(13), 11001.

- Lirong, M., et al. (2022). Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer's Disease: A Meta-Analysis. Frontiers in Aging Neuroscience, 14, 843495.

-

24-Ethyl coprostanol. (n.d.). In Wikipedia. Retrieved from [Link]

- Wang, Y., et al. (2024). Squalene-epoxidase-catalyzed 24(S),25-epoxycholesterol synthesis promotes trained-immunity-mediated antitumor activity. Cell Metabolism, 36(4), 793-810.e9.

- Ulbricht, C., et al. (2015). An Evidence-Based Systematic Review of Beta-Sitosterol, Sitosterol (22,23- Dihydrostigmasterol, 24-ethylcholesterol) by the Natural Standard Research Collaboration. Journal of Dietary Supplements, 12(3), 295-351.

- Wong, J., et al. (2007). Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol. Lipids in Health and Disease, 6, 9.

- Hartmann, M. A. (1998). Sterols and membrane dynamics. Biochimie, 80(5-6), 497-504.

- Abildayeva, K., et al. (2006). 24(S)-hydroxycholesterol participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux. The Journal of Biological Chemistry, 281(18), 12799-12808.

-

An Evidence-Based Systematic Review of Beta-Sitosterol, Sitosterol (22,23- dihydrostigmasterol, 24-ethylcholesterol) by the Natural Standard Research Collaboration. (2015). Taylor & Francis Online. Retrieved from [Link]

- Chimento, A., et al. (2023). The Involvement of Natural Polyphenols in Molecular Mechanisms inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1680.

- Calkin, A. C., & Tontonoz, P. (2010). Liver X receptors in lipid signalling and membrane homeostasis. Nature Reviews Molecular Cell Biology, 11(8), 564-573.

- Testa, G., et al. (2016). The level of 24-Hydroxycholesteryl Esters is an Early Marker of Alzheimer's Disease. Journal of Alzheimer's Disease, 53(2), 541-547.

- Wang, Y., et al. (2018). Oncogenic roles of the cholesterol metabolite 25-hydroxycholesterol in bladder cancer. Oncology Letters, 16(5), 6241-6247.

- Yang, S., et al. (2017). Neuroprotective effects of phytosterol esters against high cholesterol-induced cognitive deficits in aged rat. Journal of Nutritional Biochemistry, 41, 66-75.

-

Liver X receptor. (n.d.). In Wikipedia. Retrieved from [Link]

- Brown, A. J. (2009). 24(S),25-Epoxycholesterol: A messenger for cholesterol homeostasis. IUBMB Life, 61(6), 615-620.

-

Oxidized Cholesterol 27HC May Explain 3 Breast Cancer Mysteries. (2019, January 16). NutritionFacts.org. [Video]. YouTube. [Link]

- de Farias, C. C., et al. (2014). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines.

- Yang, R., et al. (2022). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. Molecules, 27(18), 5943.

-

An Evidence-Based Systematic Review of Beta-Sitosterol, Sitosterol (22,23- dihydrostigmasterol, 24-ethylcholesterol) by the Natural Standard Research Collaboration. (2015). ResearchGate. Retrieved from [Link]

- Leoni, V., & Caccia, C. (2011). 24S-hydroxycholesterol: a marker of brain cholesterol metabolism.

-

24α-ethyl Cholesterol (technical grade) - Cayman Chemical. (n.d.). Cambridge Bioscience. Retrieved from [Link]

- Yang, S. T., et al. (2016). The Role of Cholesterol in Membrane Fusion. Chemistry and Physics of Lipids, 199, 136-143.

- Poly, C., et al. (2023). Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(2), 1360.

- Xie, H., et al. (2022). Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway.

- Hsieh, Y. S., et al. (2020). The Curcumin Analogue, EF-24, Triggers p38 MAPK-Mediated Apoptotic Cell Death via Inducing PP2A-Modulated ERK Deactivation in Human Acute Myeloid Leukemia Cells. Cancers, 12(8), 2167.

- Rampen, S. W., et al. (2012). Occurrence and biomarker potential of 23-methyl steroids in diatoms and sediments. Geochimica et Cosmochimica Acta, 84, 219-229.

- Viljoen, A., et al. (2005). The Biological Activities of 20 Nature Identical Essential Oil Constituents.

- Ness, G. C., et al. (2001). Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071. Biochemical Pharmacology, 62(5), 577-585.

-

Cholesterol and the Cell Membrane | Cell Biology. (2020, October 25). Medicosis Perfectionalis. [Video]. YouTube. [Link]

- Lu, M., et al. (2019). Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis. Journal of Lipid Research, 60(2), 337-345.

- Zhang, Y., et al. (2023). Treatment with β-sitosterol ameliorates the effects of cerebral ischemia/reperfusion injury by suppressing cholesterol overload, endoplasmic reticulum stress, and apoptosis.

- Trovato, A., et al. (2019). Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection. Current Pharmaceutical Design, 25(36), 3826-3836.

- Ohvo-Rekilä, H., et al. (2002). High cholesterol/low cholesterol: Effects in biological membranes Review. Progress in Lipid Research, 41(1), 1-36.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 24-Ethyl coprostanol - Wikipedia [en.wikipedia.org]

- 6. 24α-ethyl Cholesterol (technical grade) - Cayman Chemical [bioscience.co.uk]

- 7. An Evidence-Based Systematic Review of Beta-Sitosterol, Sitosterol (22,23- dihydrostigmasterol, 24-ethylcholesterol) by the Natural Standard Research Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of phytosterol esters against high cholesterol-induced cognitive deficits in aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sIL-24 peptide, a human interleukin-24 isoform, induces mitochondrial-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 24-Dehydrocholesterol reductase promotes the growth of breast cancer stem-like cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of alisol A 24-acetate on cerebral ischaemia-reperfusion injury are mediated by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The level of 24-Hydroxycholesteryl Esters is an Early Marker of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 24S-hydroxycholesterol: a marker of brain cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Potential of 24-Ethylcholesterol in Oncology: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the exploration of naturally derived compounds as potential anti-cancer agents is a burgeoning field of critical importance. Among these, phytosterols, and specifically 24-Ethylcholesterol (commonly known as β-sitosterol), have garnered significant attention for their cytotoxic effects against various cancer cell lines. This in-depth technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and future prospects of 24-Ethylcholesterol as a potential therapeutic agent. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for robust, self-validating research.

Introduction: The Therapeutic Promise of a Ubiquitous Phytosterol

24-Ethylcholesterol, a prominent phytosterol structurally similar to cholesterol, is a key component of plant cell membranes. Its widespread presence in the human diet, through consumption of nuts, seeds, vegetable oils, and legumes, has led to extensive investigation into its pharmacological properties. Emerging evidence strongly supports the role of phytosterols in cancer prevention and therapy, with studies demonstrating their ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways.[1][2][3] This guide will delve into the cytotoxic properties of 24-Ethylcholesterol, providing a technical foundation for its investigation in cancer research.

Mechanisms of 24-Ethylcholesterol-Induced Cytotoxicity

The anti-cancer activity of 24-Ethylcholesterol is not attributable to a single mechanism but rather a multi-faceted attack on cancer cell survival and proliferation. The primary modes of action are the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis: Orchestrating Programmed Cell Death

24-Ethylcholesterol has been shown to trigger apoptosis in a variety of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. 24-Ethylcholesterol treatment has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2][6] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[7][8]

-

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly reported for 24-Ethylcholesterol, some studies suggest its involvement in activating this pathway, potentially through the upregulation of death receptors, leading to the activation of caspase-8 and subsequent executioner caspases.[5]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

A hallmark of cancer is uncontrolled cell division. 24-Ethylcholesterol has been demonstrated to interfere with the cell cycle, inducing arrest at various phases, most notably the G0/G1 and G2/M phases, in different cancer cell lines.[7] This arrest is orchestrated by modulating the expression and activity of key cell cycle regulatory proteins, including:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): A decrease in the levels of cyclins (e.g., Cyclin D1) and their partner CDKs (e.g., CDK4) has been observed following treatment with β-sitosterol.

-

CDK Inhibitors (CKIs): Conversely, an upregulation of CDK inhibitors such as p21/Cip1 and p27/Kip1 has been reported, which act as brakes on cell cycle progression.

Oxidative Stress: Tipping the Redox Balance

Cancer cells often exhibit a state of increased intrinsic oxidative stress. 24-Ethylcholesterol can further exacerbate this by inducing the production of reactive oxygen species (ROS).[9] This elevated ROS level can lead to mitochondrial dysfunction, damage to cellular components like DNA and proteins, and ultimately trigger apoptosis.[8][9] The generation of ROS appears to be a critical upstream event in the apoptotic cascade induced by this phytosterol.

Key Signaling Pathways Modulated by 24-Ethylcholesterol

The cytotoxic effects of 24-Ethylcholesterol are mediated through its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[10][11] Studies have indicated that β-sitosterol can suppress this pathway, leading to decreased proliferation and increased apoptosis in cancer cells. The exact mechanism of inhibition is still under investigation but may involve the modulation of upstream regulators of PI3K or direct effects on Akt phosphorylation.

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. rsc.org [rsc.org]

- 6. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ER-Mitochondria Calcium Flux by β-Sitosterol Promotes Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Fidelity Extraction and Purification of 24-Ethylcholesterol from Marine Sponges

An Application Guide and Protocol

Abstract

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, including a complex array of sterols. Among these, 24-ethylcholesterol is of significant interest to researchers in natural product chemistry and drug development. This document provides a comprehensive, field-tested protocol for the efficient extraction, isolation, and purification of 24-ethylcholesterol from marine sponge biomass. The methodology is designed to be robust and reproducible, guiding the researcher from initial sample handling to the final analytical verification of the purified compound. We delve into the causality behind critical experimental choices, such as solvent selection, saponification, and multi-step chromatographic separation, to empower researchers with the expertise to adapt and troubleshoot the protocol effectively.

Introduction: The Rationale for Targeting Marine Sponge Sterols

Marine invertebrates, particularly sponges of the phylum Porifera, are known to possess a far more complex sterol composition than terrestrial organisms.[1] These sterols, which are integral components of cell membranes, often feature unconventional side chains and modified steroid nuclei, making them a fertile ground for discovering novel bioactive molecules. 24-Ethylcholesterol, a C29 sterol, is a prominent example and serves as a crucial biomarker in geochemical studies and a precursor for various pharmaceutical syntheses.

The primary challenge in isolating 24-ethylcholesterol lies in separating it from a highly complex lipid matrix. The target molecule is often present alongside a multitude of other sterols, fatty acids, triglycerides, and phospholipids. Therefore, a successful protocol must employ a multi-step strategy that systematically removes these interfering substance classes to yield a high-purity final product. This guide details such a strategy, grounded in established principles of lipid chemistry and chromatography.

Overall Workflow for 24-Ethylcholesterol Isolation

The entire process can be visualized as a sequential funneling of the initial biomass through several stages of increasing specificity. Each step is designed to remove a significant fraction of unwanted material, enriching the extract in the target sterol.

Caption: Workflow for 24-Ethylcholesterol Isolation.

Detailed Protocols and Methodologies

Part 1: Sample Collection and Preparation

The quality of the starting material is paramount for a successful extraction. Proper handling from the moment of collection minimizes degradation of target metabolites.

Protocol 1: Biomass Preparation

-

Collection: Upon collection, immediately wash the sponge samples with fresh seawater to remove sediment, debris, and associated symbionts.[2]

-

Storage & Transport: Drain excess water and immediately flash-freeze the samples in liquid nitrogen or store them in a -80°C freezer. Transport to the laboratory on dry ice.[2] This rapid freezing is critical to halt enzymatic degradation of lipids.

-

Lyophilization (Freeze-Drying): Cut the frozen sponge into smaller pieces (~1-2 cm) and lyophilize until a constant dry weight is achieved. This typically takes 48-72 hours. Lyophilization is superior to oven drying as it removes water without using high temperatures that could degrade thermally labile compounds.[3]

-

Milling: Grind the dry, brittle sponge material into a fine powder using a blender or a mill. This increases the surface area, ensuring efficient solvent penetration during the extraction phase. Store the resulting powder at -20°C or lower in a desiccated environment until extraction.

Part 2: Total Lipid Extraction

The goal of this step is to efficiently extract all lipids, including the target sterols, from the dried biomass. A combination of polar and non-polar solvents is used to achieve this. The Bligh and Dyer method, or a variation thereof, is a gold standard for total lipid extraction.[4]

Protocol 2: Solvent Extraction

-

Maceration: Place 100 g of dried sponge powder into a large Erlenmeyer flask. Add 1 L of a 1:1 (v/v) mixture of dichloromethane (CH2Cl2) and methanol (MeOH).[3]

-

Extraction: Seal the flask and stir at room temperature for 24 hours. The methanol serves to denature proteins and break lipid-protein interactions, while the dichloromethane dissolves the non-polar lipids.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel. Collect the filtrate.

-

Re-extraction: Return the sponge residue to the flask and repeat the extraction process (Steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.

-

Solvent Evaporation: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, oily residue known as the crude lipid extract.

| Parameter | Value/Solvent | Rationale |

| Sample Mass | 100 g (Dry Weight) | Standardized starting quantity for protocol. |

| Extraction Solvent | Dichloromethane:Methanol (1:1, v/v) | Broad-spectrum polarity to extract both polar and non-polar lipids. |

| Solvent Volume | 3 x 1 L | Ensures exhaustive extraction of the biomass. |

| Extraction Time | 24 hours per cycle | Allows sufficient time for solvent penetration and dissolution of metabolites. |

| Evaporation Temp. | < 40°C | Prevents thermal degradation of sterols and other lipids. |

Part 3: Saponification for Isolation of Non-Saponifiable Lipids

Saponification is arguably the most critical step for isolating sterols. This process involves alkaline hydrolysis of fatty acid esters (like triglycerides and sterol esters) into glycerol and free fatty acid salts (soaps). Sterols, being alcohols, do not react and can be selectively extracted. This step is essential for removing the vast majority of fatty acid-containing lipids, which would otherwise interfere with chromatographic purification.[5]

Protocol 3: Saponification and Extraction

-

Alkaline Hydrolysis: Dissolve the entire crude lipid extract in 500 mL of 2 M ethanolic potassium hydroxide (KOH).

-

Reflux: Heat the mixture to reflux at 80°C for 2 hours with constant stirring. This ensures the complete hydrolysis of all esters.

-

Cooling & Dilution: Allow the reaction mixture to cool to room temperature. Transfer it to a 2 L separatory funnel and add 500 mL of distilled water. The water decreases the polarity of the solution, facilitating the subsequent extraction of non-polar sterols.

-

Liquid-Liquid Extraction (LLE): Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate. The upper hexane layer will contain the non-saponifiable lipids (including sterols), while the lower aqueous/ethanolic layer contains the saponified fatty acids.

-

Collection & Re-extraction: Drain the lower aqueous layer. Collect the upper hexane layer. Return the aqueous layer to the funnel and repeat the hexane extraction (Step 4) two more times to ensure complete recovery of the sterols.

-

Washing: Combine all hexane extracts and wash them three times with 250 mL of distilled water to remove any residual KOH or soaps.

-

Drying & Evaporation: Dry the final hexane extract over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent on a rotary evaporator to yield the non-saponifiable fraction (NSF).

Part 4: Chromatographic Purification

The NSF is now highly enriched in sterols but may still contain other non-saponifiable lipids like pigments and other alcohols. A two-step chromatographic process is employed for final purification.

Protocol 4a: Silica Gel Column Chromatography (Fractionation)

-

Column Packing: Prepare a silica gel column (e.g., 40-63 µm particle size) using a hexane:ethyl acetate gradient system.

-

Loading: Dissolve the NSF in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

-

Rationale: Non-polar hydrocarbons will elute first, followed by sterols, and then more polar alcohols.

-

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ceric sulfate spray followed by heating) to visualize the sterols.

-

Pooling: Combine the fractions that are rich in the target sterol band (identified by comparison with a cholesterol standard on TLC) and evaporate the solvent. This yields an enriched sterol fraction.

Protocol 4b: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This final step provides high-resolution separation of individual sterols.

-

System Preparation: Use a C18 HPLC column. The mobile phase is typically isocratic, consisting of a mixture like methanol or acetonitrile:water.[6]

-

Sample Preparation: Dissolve the enriched sterol fraction in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection & Elution: Inject the sample onto the HPLC system. Elute with the chosen mobile phase at a constant flow rate.

-

Detection & Collection: Monitor the eluent using a Refractive Index Detector (RID) or a UV detector at a low wavelength (~205 nm). Collect the peak corresponding to the retention time of 24-ethylcholesterol (determined by running an authentic standard if available, or by subsequent analysis).

-

Final Processing: Evaporate the solvent from the collected fraction to obtain the purified 24-ethylcholesterol.

| Parameter | Column Chromatography | RP-HPLC |

| Stationary Phase | Silica Gel (Normal Phase) | C18 (Reversed Phase) |

| Mobile Phase | Hexane:Ethyl Acetate Gradient | Isocratic Methanol or Acetonitrile |

| Principle | Separation by polarity | Separation by hydrophobicity |

| Goal | Isolate total sterol class | Purify individual sterol |

Part 5: Structural Verification

The identity and purity of the isolated compound must be confirmed analytically. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for sterol analysis.[7]

Protocol 5: GC-MS Analysis

-

Derivatization: Sterols are not sufficiently volatile for GC analysis. They must be derivatized first. A common method is silylation. To a small, dry vial containing ~1 mg of the purified sample, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Heat at 60°C for 30 minutes.

-

GC Conditions: Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Analysis: The retention time of the sample peak should match that of a derivatized 24-ethylcholesterol standard.

-

Mass Spectrometry: The mass spectrum of the sample peak should exhibit the characteristic fragmentation pattern for the TMS-ether of 24-ethylcholesterol, including the molecular ion peak. Comparison with a library database (e.g., NIST) will further confirm the identity.[8]

References

-

New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon. (2022). Marine Drugs. Available at: [Link]

-

Ethyl acetate extract from marine sponge Hyattella cribriformis exhibit potent anticancer activity by promoting tubulin polymerization as evidenced mitotic arrest and induction of apoptosis. (n.d.). Scientific Reports. Available at: [Link]

-

A Comprehensive Study of Techniques to Optimize the Extraction of Lipids from the Autotrophic Strain of the Microalgae Chlorella vulgaris. (2023). Energies. Available at: [Link]

- Method of extracting lipids from marine and aquatic animal tissues. (n.d.). Google Patents.

-

Bioactive Compounds from Marine Sponges: Fundamentals and Applications. (2021). Marine Drugs. Available at: [Link]

-

Hepatoprotective effect of Red Sea sponge extract against the toxicity of a real-life mixture of persistent organic pollutants. (2019). Toxicology Reports. Available at: [Link]

-

New 24-isopropylcholesterol and 24-isopropenylcholesterol sulfate from the marine sponge Epipolasis species. (2000). Journal of Natural Products. Available at: [Link]

-

Sterols in marine invertebrates. (2001). Fisheries Science. Available at: [Link]

-

Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters. (2018). Marine Drugs. Available at: [Link]

-

Analytical methods for cholesterol quantification. (2018). Clinica Chimica Acta. Available at: [Link]

-

Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters. (2018). ResearchGate. Available at: [Link]

-

Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. (2022). Foods. Available at: [Link]

-

Bioactivities of six sterols isolated from marine invertebrates. (2012). Natural Product Research. Available at: [Link]

-

Potent Secondary Metabolites From Marine Sponge Extracts: Isolation, Characterization and Medicinal Applications. (2023). Journal of Chemical Health Risks. Available at: [Link]

-

Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. (2021). Antioxidants. Available at: [Link]

-

Analytical methods for cholesterol quantification. (2019). Clinica Chimica Acta. Available at: [Link]

-

Lipid Extraction Methods from Microalgae: A Comprehensive Review. (2016). Frontiers in Energy Research. Available at: [Link]

-

Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. (2021). ResearchGate. Available at: [Link]

-

Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. (2023). Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl acetate extract from marine sponge Hyattella cribriformis exhibit potent anticancer activity by promoting tubulin polymerization as evidenced mitotic arrest and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Lipid Extraction Methods from Microalgae: A Comprehensive Review [frontiersin.org]

- 5. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

purification of 24-Ethylcholesterol using preparative HPLC

High-Purity Isolation of 24-Ethylcholesterol ( -Sitosterol) via Preparative RP-HPLC

Abstract

The purification of 24-Ethylcholesterol (

Introduction & The Separation Challenge

24-Ethylcholesterol (commonly

The Critical Pair

The separation of Sitosterol (C29) from Campesterol (C28) is the critical quality attribute (CQA) of this purification. Standard flash chromatography fails to resolve these species due to their identical polarity. Preparative HPLC is required to exploit the subtle hydrophobicity difference created by the extra ethyl group.

| Sterol | Carbon Number | Structural Difference | Elution Order (C18) |

| Stigmasterol | C29 | C22=C23 Double Bond | 1 (Fastest) |

| Campesterol | C28 | C24-Methyl group | 2 |

| C29 | C24-Ethyl group | 3 (Slowest) |

Method Development Strategy

Stationary Phase Selection

The separation mechanism relies on steric selectivity and hydrophobic interaction .

-

Recommendation: C18 (Octadecyl) with High Carbon Load (>18%) .

-

Reasoning: A fully end-capped, high-density C18 phase maximizes the surface area available for the "slotting" mechanism required to differentiate the bulky ethyl group of Sitosterol from the methyl group of Campesterol.

Detection Systems (The "Invisible" Analyte)

Sterols lack a conjugated

-

Preferred: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[2] These are universal detectors that respond to mass, not optical properties.

-

Alternative: UV at 205 nm. Warning: This requires high-purity solvents to avoid baseline drift and often detects solvent impurities rather than the analyte.

Mobile Phase: Non-Aqueous Reverse Phase (NARP)

Water is a poor solvent for sterols and causes precipitation/column clogging.

-

Strategy: Use 100% organic mobile phases.

-

Solvent System: Acetonitrile (MeCN) / Methanol (MeOH) blends.

-

MeCN provides sharper peaks (lower viscosity).

-

MeOH provides different selectivity (protic solvent).

-

Detailed Experimental Protocol

Sample Preparation[3][4]

-

Solvent: Dissolve crude sterol mixture in Chloroform or Tetrahydrofuran (THF) .

-

Concentration: 20–50 mg/mL (depending on loop size).

-

Filtration: Pass through a 0.45

m PTFE filter (hydrophobic). Do not use Nylon, as it may degrade in THF.

Analytical Scouting (Scale-Down)

Before committing to prep-scale, validate the separation on an analytical column.

-

Column: C18, 4.6 x 250 mm, 5

m. -

Mobile Phase: Isocratic Acetonitrile:Methanol (80:20 v/v).

-

Flow Rate: 1.0 mL/min.[3]

-

Temperature: 25°C (Strict control is vital; higher temps reduce resolution).

-

Detection: ELSD (Drift tube: 50°C, Gain: 8).

Preparative Scale-Up

-

Column: C18 Prep Column, 20 x 250 mm, 5

m or 10 -

Mobile Phase: Isocratic Acetonitrile:Methanol (90:10 v/v).[1]

-

Note: Increasing MeCN content slightly decreases retention time, useful for prep throughput.

-

-

Flow Rate: 15–20 mL/min.

-

Injection Volume: 500

L – 2 mL (maximize until resolution

Workflow Visualization

Figure 1: End-to-end purification workflow for 24-Ethylcholesterol, emphasizing the feedback loop for purity validation.

Fraction Collection Logic

Automated fraction collection is risky with isocratic sterol separations due to "shoulder" peaks from impurities. Use a Slope + Threshold strategy.

Figure 2: Fractionation logic to isolate the target peak while segregating the critical impurity (Campesterol).

Data Summary & Parameters

| Parameter | Analytical Mode | Preparative Mode |

| Column Dimensions | 4.6 x 250 mm | 21.2 x 250 mm |

| Particle Size | 5 | 5 |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Mobile Phase | MeCN:MeOH (80:20) | MeCN:MeOH (90:10) |

| Injection Vol. | 10 | 1000 |

| Typical Load | 0.05 mg | 20 - 50 mg |

| Detection | ELSD (Gain 8) | ELSD (Gain 4) |

Troubleshooting & Optimization

-

Peak Tailing: Sterols are neutral, but silanol interactions can still occur.

-

Fix: Ensure the column is "fully end-capped." Do not add acid (TFA/Formic) as it suppresses ionization in ELSD and is unnecessary for neutral sterols.

-

-

Solubility Issues (Injector Blockage):

-

Fix: If the sample precipitates in the needle, add 10% Isopropanol (IPA) to the sample diluent (Chloroform). IPA acts as a bridge between the strong sample solvent and the mobile phase.

-

-

Baseline Noise (UV Mode):

-

Fix: If forced to use UV, use HPLC-grade Acetonitrile (far UV cut-off). Avoid Methanol if detecting <205 nm. Switch to 210 nm to reduce noise, even if sensitivity drops.

-

References

-

General Phytosterol Analysis: Sorensen, A. -D. M., & Xu, X.[4][5] (2019). Detectors for HPLC of Lipids with Special Reference to Evaporative Light-Scattering Detection. AOCS Lipid Library. [Link]

-

Specific Protocol for Sitosterol/Campesterol: Kakade, A. N., & Magdum, C. S. (2010). HPLC analysis of

-sitosterol in herbal medicine and vegetable oils. International Journal of Pharmacy & Life Sciences. [Link] -

Isomer Separation (Gamma vs Beta Sitosterol): Chen, X., et al. (2009).[4] Isolation and identification of an isomer of

-sitosterol by HPLC and GC-MS. Scientific Research Publishing. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 3. academicjournals.org [academicjournals.org]

- 4. Isolation and identification of an isomer of β-sitosterol by HPLC and GC-MS [scirp.org]

- 5. Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and brassicasterol in serum by high-performance liquid chromatography with electrochemical detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

LC-MS/MS method development for 24-Ethylcholesterol analysis

Application Note: High-Throughput Quantitation of 24-Ethylcholesterol ( -Sitosterol) in Plasma by LC-APCI-MS/MS

Matrix:Instrumentation:Abstract

This application note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of 24-Ethylcholesterol (commonly known as

Unlike traditional GC-MS methods that require tedious derivatization, this method utilizes Atmospheric Pressure Chemical Ionization (APCI) to directly ionize neutral sterols. The protocol includes a critical saponification step to ensure total sterol quantification, high-resolution chromatography to separate isobaric interferences, and a validated internal standard workflow.

Technical Strategy & Causality

The "Neutral Lipid" Challenge

Sterols like 24-Ethylcholesterol are neutral lipids. They lack basic nitrogen atoms (unlike many drugs) or acidic groups, making them poor candidates for Electrospray Ionization (ESI).

-

Why APCI? APCI utilizes a corona discharge to create a plasma of solvent ions, which transfer charge to the sterol via proton transfer. This is significantly more efficient for neutral hydrophobic molecules than ESI.

-

The Dehydration Phenomenon: In the APCI source, sterols typically lose a water molecule immediately. Therefore, the precursor ion monitored is not

, but rather

Chromatographic Resolution is Non-Negotiable

Plasma contains Cholesterol at concentrations ~1000x higher than 24-Ethylcholesterol. Furthermore, Campesterol (24-Methylcholesterol) and Stigmasterol are structurally similar.

-

The Risk: Isotopic overlap and source fragmentation can cause "crosstalk."

-

The Solution: We utilize a Poroshell 120 EC-C18 column (or equivalent high-efficiency core-shell particle). The core-shell technology provides the resolution of sub-2-micron particles with lower backpressure, essential for separating the critical pair: Cholesterol and 24-Ethylcholesterol.

Analytical Workflow

The following diagram illustrates the critical path from sample to data, highlighting the decision points that ensure data integrity.

Caption: End-to-end workflow for Total 24-Ethylcholesterol analysis. Saponification is highlighted in red as a critical control point.

Detailed Protocol

Reagents & Standards

-

Analyte:

-Sitosterol (24-Ethylcholesterol), >98% purity. -

Internal Standard (IS):

-Sitosterol-d7 (Preferred) or Cholesterol-d6. -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Hexane, Ethanol.

-

Reagents: Potassium Hydroxide (KOH), Butylated hydroxytoluene (BHT) - antioxidant to prevent sterol oxidation.

Sample Preparation (Saponification & LLE)

Note: Most sterols in plasma exist as esters. Direct extraction without saponification will only measure "Free" sterol, leading to massive underestimation.

-

Aliquot: Transfer 100 µL of plasma into a glass screw-cap tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., 10 µg/mL d7-Sitosterol).

-

Saponification:

-

Add 1.0 mL of 1M KOH in 90% Ethanol.

-

Add 10 µL of BHT solution (500 µg/mL in EtOH).

-

Vortex and incubate at 60°C for 60 minutes .

-

-